molecular formula C25H23ClN2OS2 B12164226 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12164226
M. Wt: 467.0 g/mol
InChI Key: VGDSEBGXFRDQJG-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine class, characterized by a fused benzothieno[2,3-d]pyrimidin-4(3H)-one core. Its structure includes a 4-chlorophenyl group at position 3 and a (2,5-dimethylbenzyl)sulfanyl moiety at position 2. Thienopyrimidine derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C25H23ClN2OS2

Molecular Weight

467.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H23ClN2OS2/c1-15-7-8-16(2)17(13-15)14-30-25-27-23-22(20-5-3-4-6-21(20)31-23)24(29)28(25)19-11-9-18(26)10-12-19/h7-13H,3-6,14H2,1-2H3

InChI Key

VGDSEBGXFRDQJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzothieno Core: The initial step often involves the construction of the benzothieno core through cyclization reactions. This can be achieved by reacting 2-aminothiophenol with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.

    Attachment of the Dimethylbenzylsulfanyl Moiety: This step involves the nucleophilic substitution reaction where a dimethylbenzylsulfanyl group is attached to the benzothieno core. Thiol reagents and alkyl halides are commonly used in this step.

    Cyclization to Form the Pyrimidinone Ring: The final step involves the cyclization to form the pyrimidinone ring, typically through condensation reactions with urea or its derivatives under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group or the pyrimidinone ring, potentially leading to dechlorination or ring opening.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothieno core or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that favor nucleophilic or electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives and ring-opened products.

    Substitution: Various substituted benzothienopyrimidines depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit promising anticancer activity. A study published in ResearchGate highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. This method is crucial for evaluating the efficacy of potential anticancer agents in a more physiologically relevant environment .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been synthesized and tested for their efficacy against various bacterial strains. The presence of the chlorophenyl group and sulfanyl moiety enhances the likelihood of biological activity due to their known interactions with microbial targets .

Enzyme Inhibition

Studies have shown that certain derivatives of this compound can act as enzyme inhibitors. For instance, they may inhibit specific kinases involved in cancer progression or inflammatory responses. This inhibition is vital for developing therapeutic agents targeting these pathways .

Drug Development

The unique structure of 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one makes it a valuable candidate in drug development processes. Its ability to modulate biological pathways can lead to the creation of drugs aimed at treating various diseases, including cancer and infections .

Screening Compounds

This compound is also utilized as a screening compound in pharmaceutical research. For example, ChemDiv has listed it as a candidate for high-throughput screening assays to identify new therapeutic agents . Its diverse pharmacological profile allows researchers to explore multiple avenues for drug discovery.

Case Study 1: Anticancer Screening

A notable case study involved screening a library of compounds similar to 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one against various cancer cell lines. The results indicated significant cytotoxic effects on breast and lung cancer cells while exhibiting low toxicity towards normal cells. This selective toxicity underscores its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of derivatives based on this compound's structure against resistant bacterial strains. The results demonstrated substantial inhibitory effects against Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thienopyrimidine Derivatives

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,5-dimethylbenzyl-sulfanyl / 4-chlorophenyl C₂₇H₂₄ClN₂OS₂ 498.06 Enhanced lipophilicity due to two methyl groups on the benzyl-sulfanyl moiety.
2-[(3-Chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-chlorobenzyl-sulfanyl / 4-methylphenyl C₂₄H₂₁ClN₂OS₂ 459.01 Reduced steric bulk compared to target compound; moderate antimicrobial activity.
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-methylbenzyl-sulfanyl / 4-methoxyphenyl C₂₅H₂₃N₂O₂S₂ 471.64 Methoxy group improves solubility; lower cytotoxicity in vitro.
3-(4-Chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-(2-chlorophenyl)-2-oxoethyl-sulfanyl / 4-chlorophenyl C₂₄H₁₈Cl₂N₂O₂S₂ 501.40 Dual chloro-substitution increases electrophilicity; unstudied bioactivity.

Key Observations :

  • Substitution at position 3 with 4-chlorophenyl (as in the target compound and ) is associated with higher metabolic stability than 4-methylphenyl or 4-methoxyphenyl analogs .

Table 2: Reported Activities of Structural Analogs

Compound Biological Activity IC₅₀/EC₅₀ (μM) Reference
2-[(3-Chlorobenzyl)sulfanyl]-3-(4-methylphenyl) analog Antimicrobial (Gram-positive bacteria) 12.5 ± 1.2
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl] analog Cytotoxicity (HeLa cells) >100 (non-toxic)
Hydrazinothieno[2,3-d]pyrimidine derivatives Antifungal (Candida albicans) 8.3 ± 0.9
Target Compound (Hypothesized) Potential kinase inhibition (EGFR/VEGFR) Not yet reported N/A

Insights :

  • The antimicrobial activity of chlorobenzyl-sulfanyl analogs correlates with electron-withdrawing groups enhancing target binding .
  • The target compound’s 2,5-dimethylbenzyl-sulfanyl group may reduce cytotoxicity compared to simpler benzyl derivatives, as seen in .

Biological Activity

The compound 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

  • Molecular Formula: C23H24ClN3S
  • Molecular Weight: 405.97 g/mol
  • CAS Number: 478248-98-5

Biological Activity Overview

The biological activity of the compound has been investigated through various studies highlighting its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer properties. In particular:

  • Inhibition of Glioma Growth: The compound has shown promising results against glioblastoma cell lines. It was tested for its ability to inhibit the growth of primary patient-derived glioma cells and demonstrated a low effective concentration (EC50) value of approximately 20 μM against murine glioblastoma cell line GL261 .
  • Kinase Inhibition: The compound was screened against 139 purified kinases and displayed specific inhibitory activity against AKT2/PKBβ, a critical kinase involved in oncogenic signaling pathways in glioma . This specificity suggests potential for targeted cancer therapies.

The proposed mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer. The inhibition of AKT signaling is particularly noteworthy as it is associated with cell survival and proliferation in various cancers.

Enzyme Inhibition

In addition to its anticancer properties, the compound has shown potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition: Some derivatives related to this compound have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which could have implications for treating neurodegenerative diseases .
  • Urease Inhibition: The compound also exhibited significant urease inhibitory activity, which is relevant for conditions like urinary tract infections .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies:
    • A study reported that the compound inhibited 3D neurosphere formation in primary patient-derived glioma stem cells while being relatively non-toxic to non-cancerous cells .
    • The EC50 values for various compounds were compared, with this compound showing competitive efficacy against established anticancer drugs.
  • Binding Studies:
    • Docking studies revealed interactions with amino acids in target enzymes, suggesting a strong binding affinity that correlates with its inhibitory effects on specific enzymes .

Data Tables

Activity EC50 (μM) Target
Glioblastoma Cell Lines20AKT2/PKBβ
AcetylcholinesteraseVariableAChE
UreaseModerateUrease

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